2-Cyclohexyl-4-phenylpiperidine
Description
2-Cyclohexyl-4-phenylpiperidine is a piperidine derivative featuring a cyclohexyl group at the 2-position and a phenyl group at the 4-position. Piperidine derivatives are often explored for central nervous system (CNS) activity, anticancer effects, or antimicrobial applications, depending on substituent patterns .
Properties
CAS No. |
1241504-91-5 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-cyclohexyl-4-phenylpiperidine |
InChI |
InChI=1S/C17H25N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1,3-4,7-8,15-18H,2,5-6,9-13H2 |
InChI Key |
ZZXYRDFIQROERL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(CCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Structure : A nitrosourea with a cyclohexyl group and chloroethyl side chain .
- Lipid Solubility : High, enabling rapid penetration into the cerebrospinal fluid (CSF), with CSF-to-plasma ratios exceeding 3:1 in dogs .
- Protein Binding : 40–60% binding of the cyclohexyl moiety to plasma proteins in dogs, influencing bioavailability .
- Metabolism : Degrades into inactive metabolites (e.g., cyclohexylamine, dicyclohexylurea) via hydroxydiazoalkane intermediates .
Comparison with 2-Cyclohexyl-4-phenylpiperidine :
- Absence of the reactive nitrosourea group in this compound likely reduces alkylating DNA damage and associated myelosuppression .
BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea)
- Structure : A bis-chloroethyl nitrosourea lacking cyclohexyl groups .
- Toxicity : Delayed hematopoietic toxicity (nadir at 4–6 weeks post-administration) due to DNA alkylation .
Comparison :
- This compound’s non-alkylating structure may mitigate hematologic risks, though its therapeutic niche (e.g., CNS vs. systemic tumors) remains speculative.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine (Chen et al., 2006)
- Structure : Pyridine core with substituted phenyl groups .
- Activity : Antimicrobial properties linked to aromatic and halogen interactions .
- Solubility : Moderate lipid solubility, limiting CNS penetration compared to cyclohexyl-containing compounds .
Comparison :
Pharmacodynamic and Toxicity Profiles
Key Observations :
Lipid Solubility : Cyclohexyl groups enhance CNS penetration (e.g., CCNU’s CSF-plasma ratio), suggesting this compound may target CNS disorders .
Toxicity Mitigation : The absence of DNA-alkylating groups (e.g., chloroethyl in nitrosoureas) may reduce systemic toxicity in this compound .
Metabolic Stability : Unlike nitrosoureas, this compound’s piperidine core may resist rapid degradation, prolonging half-life .
Q & A
Basic Research Questions
Q. What are the current methodological challenges in synthesizing 2-Cyclohexyl-4-phenylpiperidine with high purity, and how can they be addressed?
- Answer: Synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Key challenges include controlling stereochemistry and minimizing side products. Methodological solutions include:
-
Purification: Use of high-performance liquid chromatography (HPLC) to isolate enantiomers .
-
Characterization: Employing nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity .
-
Yield optimization: Adjusting reaction parameters (e.g., temperature, solvent polarity) to enhance efficiency .
Table 1: Common Characterization Techniques
Technique Purpose Parameters NMR Confirm stereochemistry 500 MHz, CDCl₃ solvent HPLC Purity assessment C18 column, acetonitrile/water gradient MS Molecular weight verification ESI+ mode, m/z range 50–800
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Answer: Due to insufficient acute/chronic toxicity data , researchers should:
- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods for aerosol prevention.
- Implement spill containment measures (e.g., chemical-resistant absorbents).
- Follow institutional biosafety guidelines for waste disposal .
Advanced Research Questions
Q. How can factorial design be applied to optimize the biological activity studies of this compound?
- Answer: Factorial design allows systematic variation of independent variables (e.g., concentration, pH, temperature) to assess their interactions. For example:
- Variables: Drug concentration (0.1–10 µM), incubation time (6–24 hrs), cell type (neuronal vs. epithelial).
- Outcome metrics: IC₅₀ values, receptor binding affinity, cytotoxicity.
- Data analysis: ANOVA to identify statistically significant factors .
Q. How should researchers address contradictions in reported pharmacological data for this compound?
- Answer: Contradictions (e.g., conflicting receptor binding affinities) require:
- Systematic review: Meta-analysis of existing studies to identify methodological disparities (e.g., assay type, solvent used) .
- Replication studies: Independent validation under standardized conditions (e.g., uniform cell lines, buffer systems) .
- Theoretical alignment: Reconcile findings with molecular docking simulations or QSAR models to predict binding modes .
Q. What interdisciplinary approaches are effective for studying this compound’s neuropharmacological potential?
- Answer: Integrate methods from:
- Chemistry: Radiolabeling (e.g., ¹⁴C) for pharmacokinetic tracking .
- Biology: Patch-clamp electrophysiology to assess ion channel modulation.
- Computational modeling: Molecular dynamics simulations to predict blood-brain barrier permeability .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
